2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine

Vue d'ensemble

Description

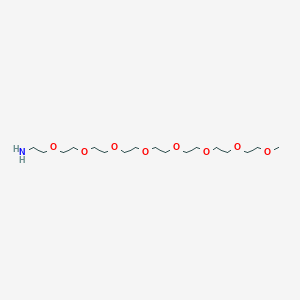

m-PEG8-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Activité Biologique

2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, commonly referred to as mPEG8-Amine, is a polyethylene glycol (PEG) derivative with significant implications in biological and medical research. This compound is characterized by its unique structure, which includes multiple ether linkages that contribute to its solubility and biocompatibility. The primary focus of this article is to explore the biological activity of mPEG8-Amine, including its applications in drug delivery systems, nanotechnology, and its physicochemical properties.

- Molecular Formula : C17H37NO8

- Molecular Weight : 383.48 g/mol

- CAS Number : 869718-81-0

- Physical State : Solid at room temperature; typically appears as a colorless to light orange liquid when dissolved.

- Purity : Greater than 95% (GC) .

| Property | Value |

|---|---|

| Molecular Formula | C17H37NO8 |

| Molecular Weight | 383.48 g/mol |

| Physical Appearance | Colorless to light orange |

| Purity | >95% (GC) |

| Melting Point | 204 °C (dec.) |

Applications in Drug Delivery

mPEG8-Amine has been extensively studied for its role in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The hydrophilic nature of PEG allows for improved circulation time in the bloodstream and reduced immunogenicity. This compound can be conjugated with various drugs to form prodrugs that release active pharmaceutical ingredients in a controlled manner.

Case Study: PEGylated Drug Formulations

A notable case study involved the PEGylation of doxorubicin, a chemotherapeutic agent. The resulting formulation demonstrated:

- Increased solubility : Enhanced aqueous solubility compared to unmodified doxorubicin.

- Reduced toxicity : Lower systemic toxicity while maintaining therapeutic efficacy.

- Improved pharmacokinetics : Extended half-life in circulation leading to better tumor targeting .

Nanotechnology Applications

In nanotechnology, mPEG8-Amine is utilized for the functionalization of nanoparticles. Its ability to create a hydrophilic shell around nanoparticles enhances their biocompatibility and stability in biological environments.

Research Findings on Nanoparticle Functionalization

Research has shown that nanoparticles coated with mPEG8-Amine exhibit:

- Enhanced cellular uptake : Improved interaction with cell membranes leading to increased internalization.

- Controlled release profiles : Ability to modulate the release rates of encapsulated drugs based on environmental triggers .

Biocompatibility and Safety

Although mPEG8-Amine is generally considered safe for use in biomedical applications, studies have indicated potential skin and eye irritation upon contact. Proper handling procedures are recommended to mitigate these risks.

Safety Data Summary

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBFPPGROXJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679822 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869718-81-0 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869718-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.